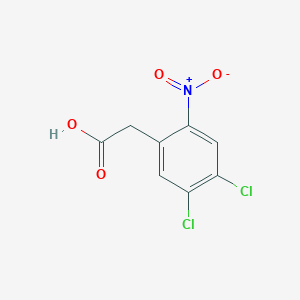

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Descripción general

Descripción

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5Cl2NO4 . It has a molecular weight of 250.04 g/mol .

Synthesis Analysis

The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid involves several steps. The filtrate is adjusted to pH 8-9 with 2 N sodium hydroxide and is heated at 35-40 °C. Aqueous hydrogen peroxide solution is then added until samples no longer turn dark on treatment with 2N sodium hydroxide .Molecular Structure Analysis

The InChI code for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is1S/C8H5Cl2NO4/c9-5-1-4 (2-8 (12)13)7 (11 (14)15)3-6 (5)10/h1,3H,2H2, (H,12,13) . The Canonical SMILES is C1=C (C (=CC (=C1Cl)Cl) [N+] (=O) [O-])CC (=O)O . Chemical Reactions Analysis

The chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid are not well-documented in the available literature. More research is needed to fully understand its reactivity .Physical And Chemical Properties Analysis

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is a solid substance . It has a boiling point of 388°C at 760 mmHg and a melting point of 127 - 130°C . The compound has a topological polar surface area of 83.1 Ų .Aplicaciones Científicas De Investigación

Chemical Education

Due to its reactivity and the presence of multiple functional groups, 2-(4,5-Dichloro-2-nitrophenyl)acetic acid is an excellent candidate for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various organic reactions and synthesis techniques.

Each of these applications leverages the unique chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid , showcasing its versatility in scientific research .

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the nitro group and the dichlorophenyl group suggests that it might interact with biological systems through electrophilic aromatic substitution or by acting as a proton donor .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain unknown .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dichloro-2-nitrophenyl)acetic acid | |

CAS RN |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)